(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H12BrFOS It is a derivative of phenyl sulfane, characterized by the presence of bromine, fluorine, and isopropoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for carbon-carbon bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of an isopropoxy group.
(4-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane: Similar structure but with an ethoxy group instead of an isopropoxy group.
(4-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in (4-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane imparts unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methylsulfanyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFOS/c1-6(2)13-10-7(11)4-5-8(14-3)9(10)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFIEILPPGISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)SC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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